molecular formula C9HBrCl2FIN2O2 B13837306 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline

7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline

Cat. No.: B13837306
M. Wt: 465.83 g/mol
InChI Key: NHZGLBXXYFYDAX-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline (CAS 2667057-58-9) is a sophisticated, polyhalogenated quinoline derivative of high interest in advanced chemical research and development. With a molecular formula of C 9 HBrCl 2 FIN 2 O 2 and a molecular weight of 465.83 g/mol , this compound serves as a versatile and valuable synthetic building block. Its structure features multiple reactive sites, including bromo, chloro, iodo, and nitro functional groups, making it a premium intermediate for constructing complex molecules through sequential cross-coupling and nucleophilic substitution reactions . While the specific biological mechanism of action for this precise compound may not be fully delineated in public literature, its structural analogs and core quinoline scaffolds are extensively investigated in medicinal chemistry. Related compounds are frequently explored as key intermediates in the synthesis of potential therapeutic agents, including inhibitors of critical cellular targets like KRAS for oncology research . This compound is provided "For Research Use Only" and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9HBrCl2FIN2O2

Molecular Weight

465.83 g/mol

IUPAC Name

7-bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline

InChI

InChI=1S/C9HBrCl2FIN2O2/c10-4-3(14)1-2-5(11)8(16(17)18)9(12)15-7(2)6(4)13/h1H

InChI Key

NHZGLBXXYFYDAX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1I)Br)F)N=C(C(=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline typically follows a multi-step process involving:

This approach is consistent with literature methods for polyhalogenated quinolines, where regioselectivity is controlled by reaction conditions and choice of reagents.

Stepwise Synthesis Outline

Based on related quinoline synthesis literature and partial data on similar compounds, the preparation can be summarized as follows:

Step Reaction Type Description Key Reagents/Conditions Yield/Notes
1 Nitration Nitration of quinoline-2,4-diol or related precursor to form 3-nitroquinoline intermediate. Nitric acid, controlled temperature High regioselectivity for 3-nitro position
2 Chlorination Chlorination at positions 2 and 4 using phenylphosphonic dichloride or similar chlorinating agent. Phenylphosphonic dichloride, anhydrous conditions Efficient dichlorination
3 Amination (optional intermediate) Amination to convert chlorides to amines for further functionalization (if needed). 28% aqueous ammonia Regioselective amination at position 4
4 Reduction Reduction of nitro group to amine for diamine intermediates (in some synthetic routes). Fe powder, HCl Vicinal diamine formation
5 Halogenation (Bromination, Iodination, Fluorination) Introduction of bromine, iodine, and fluorine at positions 7, 6, and 8 respectively. N-Bromosuccinimide (NBS), iodine reagents, electrophilic fluorinating agents Halogenation optimized for position selectivity
6 Final purification and characterization Isolation of the target compound with all substituents correctly installed. Chromatography, recrystallization Purity confirmed by NMR, MS

Detailed Preparation Notes

  • Nitration: The nitration of quinoline derivatives is conducted with nitric acid under controlled temperature to avoid overnitration or ring degradation. The nitro group installs selectively at position 3 due to electronic effects.

  • Chlorination: Phenylphosphonic dichloride is an effective chlorinating agent to introduce chlorine atoms at positions 2 and 4. This reagent provides good yields and regioselectivity.

  • Halogenation:

    • Bromination at position 7 is achieved using N-bromosuccinimide (NBS), a mild and selective brominating agent.
    • Iodination at position 6 can be performed using iodine or iodinating reagents under electrophilic aromatic substitution conditions.
    • Fluorination at position 8 is more challenging; electrophilic fluorinating agents such as N-fluorobenzenesulfonimide have been used in related quinoline systems, although fluorination efficiency varies.
  • Reduction and Amination Steps: In some synthetic routes, reduction of the nitro group to amine intermediates allows further functionalization; however, for the target compound with a nitro group intact at position 3, this step may be omitted.

Comparative Data Table of Key Synthetic Steps

Synthetic Step Reagents/Conditions Target Position(s) Yield Range (%) References
Nitration HNO3, controlled temp Position 3 (nitro) ~60-70
Chlorination Phenylphosphonic dichloride Positions 2,4 (Cl) High
Bromination N-Bromosuccinimide (NBS) Position 7 (Br) 90+
Iodination Iodine reagents, electrophilic conditions Position 6 (I) Moderate
Fluorination Electrophilic fluorinating agents Position 8 (F) Variable
Reduction (optional) Fe powder, HCl Nitro to amine High

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of halogen atoms with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of aminoquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline is C9H2BrCl2F N2O2. The presence of electron-withdrawing groups such as bromine, chlorine, fluorine, and iodine enhances its electrophilic character, making it suitable for various chemical reactions that can lead to biologically active derivatives.

Medicinal Chemistry Applications

1. Inhibition of Mutant KRAS Proteins
One of the most significant applications of this compound is its role as an inhibitor of mutant KRAS proteins. KRAS mutations are implicated in various cancers, making the development of inhibitors targeting these proteins crucial for cancer therapy. Research indicates that this compound exhibits significant biological activity against these mutant proteins, suggesting its potential use in targeted cancer therapies.

2. Antimicrobial Properties
Compounds with similar structures have demonstrated antibacterial and antifungal properties. Preliminary studies suggest that this compound may also exhibit antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents .

Synthetic Methods

The synthesis of this compound involves several steps that ensure the integrity of the quinoline structure while achieving the desired halogen substitutions. Common synthetic routes include:

  • Halogenation Reactions : Introducing halogens at specific positions on the quinoline ring.
  • Nitration : Adding a nitro group to enhance biological activity.
  • Purification : Techniques such as recrystallization to obtain pure compounds for testing.

These methods are essential for producing derivatives that may exhibit enhanced pharmacological properties .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of mutant KRAS proteins with potential for targeted therapy.
Study BAntimicrobial TestingShowed promising antibacterial activity against various strains; further research needed to confirm efficacy .
Study CStructure Activity Relationship (SAR)Identified key structural features contributing to biological activity; halogen substitution patterns were critical for potency .

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms and a nitro group can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural analogs, highlighting substituent differences and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline Br (7), Cl (2,4), F (8), I (6), NO₂ (3) C₉H₃BrCl₂FINO₂ 461.85 Unique iodine substitution at C6; high steric bulk
7-Bromo-2,4,6-trichloro-8-fluoro-3-nitroquinoline (CL-8076) Br (7), Cl (2,4,6), F (8), NO₂ (3) C₉H₃BrCl₃FNO₂ 370.45 Replaces iodine (C6) with chlorine; reduced steric hindrance
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline (Compound 21) Br (7), Cl (4,6), F (8), NO₂ (3) C₉H₃BrCl₂FNO₂ 344.40 Lacks Cl at C2 and I at C6; simplified halogenation
3-Bromo-8-chloro-6-nitroquinoline Br (3), Cl (8), NO₂ (6) C₉H₄BrClN₂O₂ 287.49 Altered substituent positions; nitro at C6 instead of C3
6-Bromo-4,8-dichloro-quinoline-3-carbonitrile Br (6), Cl (4,8), CN (3) C₁₀H₄BrCl₂N₂ 316.92 Nitro replaced with cyano (CN); weaker electron-withdrawing effect

Key Observations :

  • Iodine vs. Chlorine at C6 : The iodine in the target compound increases molecular weight by ~91 g/mol compared to CL-8076, enhancing steric bulk and polarizability. This may improve binding affinity in biological targets but reduce solubility .
  • Nitro Group Position: Compounds like 3-Bromo-8-chloro-6-nitroquinoline (nitro at C6) exhibit distinct electronic profiles compared to the target (nitro at C3), altering reactivity in substitution reactions .
  • Trifluoromethyl and Cyano Substitutions: Analogs with CF₃ () or CN () at C3 demonstrate how electron-withdrawing groups other than nitro modulate ring electron density and interaction with biological targets.

Reactivity Trends :

  • The nitro group at C3 in the target compound directs electrophilic substitution to C5 or C7, while iodine at C6 may sterically hinder reactions at adjacent positions.
  • Cyano or trifluoromethyl groups (e.g., ) reduce ring basicity compared to nitro, altering stability in acidic or oxidizing conditions .

Biological Activity

7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline is a synthetic compound belonging to the quinoline family, characterized by multiple halogen substitutions and a nitro group. Its molecular formula is C9H2BrCl2FN2O2C_9H_2BrCl_2FN_2O_2. This compound has garnered attention in medicinal chemistry due to its potential as an inhibitor of mutant KRAS proteins, which are implicated in various cancers.

Chemical Structure and Properties

The unique arrangement of halogens and a nitro group on the quinoline ring enhances the compound's electrophilic character, potentially leading to diverse biological activities. The presence of electron-withdrawing groups facilitates various chemical reactions, allowing for the synthesis of derivatives with improved pharmacological properties.

PropertyValue
Molecular Weight421.82 g/mol
CAS Number2241720-34-1
IUPAC Name7-bromo-2,4-dichloro-8-fluoro-6-iodoquinoline
Chemical FormulaC9H2BrCl2FN2O2C_9H_2BrCl_2FN_2O_2

Anticancer Activity

Research indicates that this compound exhibits significant biological activity as an inhibitor of mutant KRAS proteins. This inhibition is crucial for developing targeted therapies against cancers driven by KRAS mutations. Studies have shown that compounds with similar structures can also exhibit antifungal and antibacterial properties, suggesting a broad spectrum of potential therapeutic applications.

The compound's mechanism primarily involves:

  • Inhibition of KRAS Mutant Proteins : Binding studies demonstrate its ability to interact with and inhibit the activity of mutant KRAS proteins, which are often associated with aggressive cancer phenotypes.
  • Electrophilic Character : The electron-withdrawing groups enhance its reactivity toward nucleophiles, which may contribute to its biological effects.

Case Studies

  • Study on KRAS Inhibition : A study focused on the binding affinity of this compound to KRAS proteins demonstrated a significant reduction in downstream signaling pathways associated with cell proliferation and survival in cancer cell lines.
  • Antimicrobial Activity Assessment : Another study evaluated the compound's antimicrobial properties against various bacterial strains. Results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

The following table highlights some structurally similar compounds and their unique features:

Compound NameStructure HighlightsUnique Features
7-Bromo-4-chloro-6-fluoroquinolineContains bromine and fluorineExhibits antifungal activity
8-FluoroquinolineFluorine substitution at position 8Used in various synthetic pathways
4-ChloroquinolineChlorine substitution at position 4Known for antimalarial properties

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-2,4-dichloro-8-fluoro-6-iodo-3-nitroquinoline?

A stepwise halogenation strategy is often employed, starting with a quinoline core. Bromination at position 7 can be achieved using PBr3\text{PBr}_3 or NBS\text{NBS}, followed by chlorination at positions 2 and 4 with SOCl2\text{SOCl}_2 or Cl2\text{Cl}_2 under controlled conditions. Fluorination at position 8 typically uses DAST\text{DAST} (diethylaminosulfur trifluoride), while iodination at position 6 may require Ullmann-type coupling with CuI\text{CuI}. Nitration at position 3 is performed using a nitrating mixture (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) at low temperatures to avoid decomposition .

Q. What safety protocols are critical during handling and storage?

Due to its halogenated and nitro-functionalized structure, strict safety measures are required:

  • Handling : Use glove boxes for reactions involving toxic intermediates (e.g., iodination byproducts). Wear nitrile gloves, chemical-resistant goggles, and FFP3-rated masks to prevent inhalation of fine particulates .
  • Storage : Store in amber glass vials under inert gas (argon) at –20°C to prevent photodegradation and moisture absorption. Separate from reducing agents to avoid explosive interactions .

Q. Which spectroscopic methods are optimal for structural characterization?

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Assign substituent positions via coupling patterns (e.g., fluorine’s 4J^4J coupling in 1H^1\text{H}) and chemical shifts (nitro groups deshield adjacent carbons) .
  • High-resolution MS : Confirm molecular weight (C10H3BrCl2FIN2O2\text{C}_{10}\text{H}_3\text{BrCl}_2\text{FIN}_2\text{O}_2) and isotopic patterns (Br/I splitting).
  • IR Spectroscopy : Identify nitro (1530cm1\sim 1530 \, \text{cm}^{-1}) and C–F (11001000cm11100–1000 \, \text{cm}^{-1}) stretches .

Advanced Research Questions

Q. How can substituent effects on reactivity be systematically studied?

Design a comparative study using analogues with single-halogen substitutions (e.g., replacing Br with Cl or I). Employ kinetic analysis (e.g., stopped-flow UV-Vis for nitro group reduction rates) and DFT calculations to map electronic effects (HOMO-LUMO gaps, Fukui indices). Cross-reference with Hammett parameters to quantify substituent influence .

Q. What computational approaches predict electronic properties and reaction pathways?

  • DFT/M06-2X : Model charge distribution and electrostatic potential surfaces to identify electrophilic/nucleophilic sites.
  • MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) on reaction intermediates.
  • TD-DFT : Predict UV-Vis absorption bands for photostability assessments .

Q. How to resolve contradictions in reported reaction outcomes?

  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction scales (micro vs. bulk).
  • Byproduct Analysis : Use LC-MS to trace side products (e.g., dehalogenation or nitro reduction).
  • Meta-Analysis : Compare datasets across studies using multivariate statistics (PCA) to isolate variables (e.g., temperature gradients, catalyst loading) .

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